molecular formula C13H24N2O2 B2984532 N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide CAS No. 1396878-98-0

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide

Cat. No.: B2984532
CAS No.: 1396878-98-0
M. Wt: 240.347
InChI Key: TXNNEASJPULOPT-UHFFFAOYSA-N
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Description

N-(4-(Diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide (CAS 1396878-98-0) is a chemical compound with a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol . Its structure features a 2-methoxyacetamide group linked to a but-2-yn-1-yl chain and a diisopropylamino moiety, a combination that suggests potential as a building block or intermediate in medicinal chemistry and drug discovery research . The presence of the alkynyl group offers a versatile handle for further chemical modifications via click chemistry, making it valuable for constructing more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-11(2)15(12(3)4)9-7-6-8-14-13(16)10-17-5/h11-12H,8-10H2,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNNEASJPULOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC#CCNC(=O)COC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide typically involves the reaction of 4-(diisopropylamino)but-2-yn-1-ol with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide involves its interaction with specific molecular targets. The diisopropylamino group can interact with enzymes or receptors, modulating their activity. The methoxyacetamide moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Functional Groups Potential Applications References
N-(4-(Diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide C₁₃H₂₂N₂O₂ ~250.3* Diisopropylamino, methoxyacetamide Enzyme inhibition (inferred)
N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-... (Cholinesterase inhibitor) Dihydroisoxazolyl, tertiary ammonium Acetylcholinesterase inhibition
2-(N,N-Diisopropylamino)ethyl chloride C₈H₁₈ClN 163.7 Diisopropylamino, chloroethyl Chemical intermediate
2-(N,N-Diisopropylamino)ethanol C₈H₁₉NO 145.2 Diisopropylamino, hydroxyl Surfactant or precursor
2-(Cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide C₁₈H₂₃NO₃S 333.4 Cyclopentylthio, methoxyphenoxy, acetamide Drug candidate (metabolic stability)

*Calculated based on inferred formula.

Key Observations:

Functional Group Impact: The diisopropylamino group is a common feature in analogs , contributing to lipophilicity and steric hindrance, which may enhance binding to hydrophobic enzyme pockets. Compared to 2-(Cyclopentylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide , the absence of a sulfur atom in the target compound may improve metabolic stability, as thioethers are prone to oxidation.

Synthetic Considerations: The low yield (10%) reported for the cholinesterase inhibitor in highlights challenges in synthesizing but-2-yn-1-yl derivatives with bulky substituents. The target compound’s diisopropylamino group may offer better synthetic accessibility compared to dihydroisoxazolyl analogs.

The methoxyacetamide group could enhance solubility relative to halogenated analogs like 2-(N,N-Diisopropylamino)ethyl chloride .

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-methoxyacetamide (CAS No. 1396878-98-0) is a synthetic compound that has attracted attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a diisopropylamino group, which is known for its ability to interact with biological targets such as enzymes and receptors. The methoxyacetamide moiety may enhance the compound's binding affinity and specificity, making it a candidate for further investigation in medicinal chemistry.

This compound is believed to exert its biological effects through:

  • Enzyme Modulation : The diisopropylamino group may influence enzyme activity, potentially acting as an inhibitor or activator depending on the target.
  • Receptor Interaction : The compound may bind to specific receptors, affecting downstream signaling pathways.

2. Antioxidant Properties

Compounds containing methoxy groups are often associated with antioxidant activity. The presence of the methoxyacetamide moiety in this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress, which is crucial in various pathological conditions.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)isonicotinamideStructurePotential antitumor activity
N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamideStructureAntimicrobial properties
N-(4-(diisopropylamino)but-2-yn-1-yl)-4-(trifluoromethyl)benzamideStructureInhibitory effects on specific enzymes

The unique combination of functional groups in this compound suggests distinct interactions with biological targets compared to its analogs.

Research Findings and Case Studies

While comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

  • Neuroprotection : A study on similar compounds demonstrated significant neuroprotective effects against oxidative stress in neuronal cells, indicating a possible avenue for exploring the neuroprotective capabilities of this compound .
  • Cognitive Enhancement : Research on methoxy-containing compounds has highlighted their role in improving cognitive functions in animal models, suggesting that this compound could be investigated for similar effects.

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